Fmoc-Pro-OPfp

Catalog No.
S714685
CAS No.
86060-90-4
M.F
C26H18F5NO4
M. Wt
503.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pro-OPfp

CAS Number

86060-90-4

Product Name

Fmoc-Pro-OPfp

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate

Molecular Formula

C26H18F5NO4

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1

InChI Key

CQBLOHXKGUNWRV-SFHVURJKSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Synonyms

Fmoc-Pro-OPfp;Fmoc-L-Pro-OPfp;86060-90-4;Fmoc-L-prolinepentafluorophenylester;N-(9-Fluorenylmethoxycarbonyl)-L-prolinepentafluorophenylester;1,2-Pyrrolidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)2-(pentafluorophenyl)ester,(2S)-;AC1MBYTQ;47475_ALDRICH;SCHEMBL3056823;47475_FLUKA;MolPort-003-930-233;CF-842;ZINC71788074;AKOS015902492;AK-81351;FT-0629883;FT-0643036;ST24030721;I14-19899;1-(9H-Fluorene-9-ylmethoxycarbonyl)-L-prolinepentafluorophenylester;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinepentafluorphenylester;1-O-(9H-fluoren-9-ylmethyl)2-O-(2,3,4,5,6-pentafluorophenyl)(2S)-pyrrolidine-1,2-dicarboxylate

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Peptide Synthesis

Fmoc-Pro-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids. Fmoc-Pro-OPfp acts as a protected amino acid building block. The Fmoc group ensures the selective attachment of the proline residue to the growing peptide chain while protecting the other reactive groups. The pentafluorophenyl ester moiety facilitates the coupling reaction between Fmoc-Pro-OPfp and the elongating peptide [, ].

Advantages of Fmoc-Pro-OPfp

Fmoc-Pro-OPfp offers several advantages over other proline activating reagents:

  • High reactivity: The pentafluorophenyl ester group promotes efficient coupling reactions, leading to faster peptide synthesis [].
  • Good stability: Fmoc-Pro-OPfp exhibits good storage stability, minimizing the risk of degradation during synthesis [].
  • Orthogonal protection: The Fmoc group is compatible with other protecting groups commonly used in SPPS, allowing for selective deprotection and chain elongation [].

Applications of Fmoc-Pro-OPfp

Fmoc-Pro-OPfp finds applications in various research areas where peptide synthesis is crucial:

  • Drug discovery: Researchers can utilize Fmoc-Pro-OPfp to synthesize peptides with potential therapeutic properties [].
  • Protein engineering: By incorporating Fmoc-Pro-OPfp, scientists can create modified proteins with altered functions [].
  • Development of biomaterials: Fmoc-Pro-OPfp can be used to synthesize peptides for designing biocompatible materials for tissue engineering and regenerative medicine [].

Fmoc-Pro-OPfp, also known as N-(9-fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, is a chemical compound widely utilized in peptide synthesis. It has the molecular formula C26H18F5NO4 and a molar mass of approximately 503.42 g/mol . The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the proline amino acid, along with a pentafluorophenyl ester moiety. This structure makes it particularly effective for activating proline residues during solid-phase peptide synthesis.

  • Fmoc-Pro-OPfp itself doesn't have a known mechanism of action as it's a building block.
  • Its significance lies in its contribution to the mechanism of peptide synthesis.
  • By incorporating Fmoc-Pro-OPfp into a peptide chain, the OPfp group can influence the final structure and function of the peptide [].
  • No specific information regarding the safety hazards of Fmoc-Pro-OPfp is readily available.
  • However, as with most research chemicals, it is advisable to handle it with care, following general laboratory safety guidelines for potentially hazardous materials [].

Fmoc-Pro-OPfp primarily participates in coupling reactions where it acts as an activated form of proline. In these reactions, the pentafluorophenyl ester group enhances the electrophilicity of the carboxylic acid, facilitating the formation of peptide bonds with amine-containing compounds. The typical reaction involves the activation of the carboxylic acid of proline, allowing it to couple with an amine to form a dipeptide or longer peptide chains .

While Fmoc-Pro-OPfp itself is not biologically active, its role as an intermediate in peptide synthesis allows for the creation of biologically relevant peptides. These peptides can exhibit various biological activities depending on their sequences and structures. The incorporation of proline residues can influence peptide conformation and stability, impacting their biological functions .

The synthesis of Fmoc-Pro-OPfp generally involves the following steps:

  • Protection of Proline: L-proline is first protected using the Fmoc group.
  • Formation of Pentafluorophenyl Ester: The protected proline is then reacted with pentafluorophenol to form the corresponding pentafluorophenyl ester.
  • Purification: The final product is purified, typically by chromatography, to ensure high purity suitable for peptide synthesis applications .

The compound can be synthesized using standard solid-phase peptide synthesis techniques, which allow for efficient coupling and deprotection steps.

Fmoc-Pro-OPfp is primarily used in:

  • Peptide Synthesis: It serves as a coupling reagent in solid-phase peptide synthesis, particularly for incorporating proline residues into peptides.
  • Research: It is utilized in studies involving peptide structure-function relationships and in the development of peptide-based therapeutics .

Interaction studies involving Fmoc-Pro-OPfp focus on its efficiency in facilitating peptide bond formation. The presence of the pentafluorophenyl ester significantly enhances its reactivity compared to other less reactive esters. This property has been demonstrated in various coupling reactions where it shows improved yields and reaction rates.

Several compounds share structural features or functional roles with Fmoc-Pro-OPfp. Below are some similar compounds:

Compound NameStructure/FunctionalityUnique Features
Fmoc-Ala-OPfpN-(9-fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl esterSimilar activation for alanine residues
Fmoc-Gly-OPfpN-(9-fluorenylmethoxycarbonyl)-glycine pentafluorophenyl esterUsed for glycine incorporation
Fmoc-Lys-OPfpN-(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl esterContains a longer side chain
Fmoc-Tyr-OPfpN-(9-fluorenylmethoxycarbonyl)-L-tyrosine pentafluorophenyl esterIncorporates aromatic properties

Uniqueness: Fmoc-Pro-OPfp is unique due to its specific activation of proline residues, which are critical for inducing turns and influencing secondary structures in peptides. Its enhanced reactivity due to the pentafluorophenyl group sets it apart from other Fmoc derivatives that may not possess this level of reactivity .

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types